p-(2-Nitropropenyl)anisole

Description

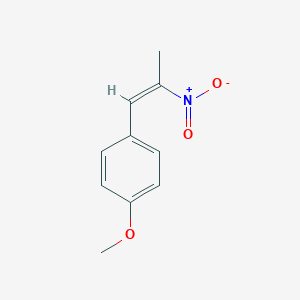

Structure

2D Structure

3D Structure

Properties

CAS No. |

17354-63-1 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

1-methoxy-4-[(E)-2-nitroprop-1-enyl]benzene |

InChI |

InChI=1S/C10H11NO3/c1-8(11(12)13)7-9-3-5-10(14-2)6-4-9/h3-7H,1-2H3/b8-7+ |

InChI Key |

XQGFRDLMKKKSAH-BQYQJAHWSA-N |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)OC)/[N+](=O)[O-] |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)OC)[N+](=O)[O-] |

Other CAS No. |

17354-63-1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Contextualization Within the Anisole Family and Nitro Alkene Chemistry

To understand p-(2-Nitropropenyl)anisole, one must first appreciate its parentage. The molecule is a derivative of anisole (B1667542), which is the common name for methoxybenzene. The anisole family of compounds is characterized by a methoxy (B1213986) group (-OCH₃) attached to a benzene (B151609) ring. This methoxy group is a powerful electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. This electronic feature is fundamental to the reactivity and properties of anisole derivatives. researchgate.net

The second part of its identity comes from the nitroalkene functional group. Nitroalkenes, or nitro-olefins, are organic compounds containing a nitro group (-NO₂) conjugated with a carbon-carbon double bond. The nitro group is strongly electron-withdrawing, which polarizes the double bond, making the β-carbon highly electrophilic and susceptible to attack by nucleophiles. This reactivity makes nitroalkenes exceptionally useful building blocks in a wide array of chemical transformations. The conjugated system also influences the molecule's physical properties and spectroscopic characteristics.

This compound, with its IUPAC name 1-methoxy-4-[(E)-2-nitroprop-1-enyl]benzene, masterfully combines these two features. nih.gov It possesses the electron-rich anisole ring and the electron-deficient nitropropenyl group. This duality of electronic character—an electron-rich aromatic system linked to an electron-poor alkene—is the source of its unique reactivity and significance in organic synthesis. The structure of the (E)-isomer has been confirmed by X-ray crystallography, revealing a non-planar molecule where the nitropropene and methoxyphenyl groups have a dihedral angle of 27.1 (2) degrees. researchgate.net

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | 1-methoxy-4-[(E)-2-nitroprop-1-enyl]benzene nih.gov |

| CAS Number | 17354-63-1 flavscents.com |

| Molecular Formula | C₁₀H₁₁NO₃ nih.gov |

| Molecular Weight | 193.20 g/mol nih.gov |

| Boiling Point (est.) | 321.7 °C @ 760 mmHg flavscents.com |

| Flash Point (est.) | 147.4 °C flavscents.com |

Significance As a Synthetic Intermediate and Research Target in Contemporary Organic Synthesis

Established Reaction Pathways for Nitroalkene Synthesis

The formation of nitroalkenes is a well-documented transformation in organic synthesis. For this compound, the principal pathway involves the condensation of an anisole (B1667542) derivative with a short-chain nitroalkane, followed by dehydration.

The most prevalent synthetic route to this compound is a base-catalyzed condensation reaction, specifically a Henry reaction (or nitroaldol reaction). This reaction involves the C-C bond formation between an aldehyde and a nitro-compound. In this case, the reactants are p-anisaldehyde (4-methoxybenzaldehyde) and nitroethane. magritek.com

The reaction proceeds in two main stages:

Nitroaldol Addition: A base abstracts an acidic α-proton from nitroethane to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of p-anisaldehyde.

Dehydration: The resulting β-hydroxy nitroalkane intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated nitroalkene product, this compound. This elimination step is often spontaneous or can be encouraged by heat or acidic conditions, leading to the thermodynamically stable conjugated system. magritek.com

This type of aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. magritek.com

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates the majority of the atoms from the starting materials. rug.nlresearchgate.netbeilstein-journals.org They are highly valued for their efficiency and atom economy. beilstein-journals.orgorganic-chemistry.org

While classic named MCRs like the Ugi or Biginelli reactions are not typically employed for the direct synthesis of a simple structure like this compound, the fundamental condensation can be viewed as a one-pot, three-component reaction involving p-anisaldehyde, nitroethane, and a catalyst. More complex MCR strategies could theoretically be designed to produce highly substituted analogs in a single step, but for the parent compound, the two-component condensation remains the most direct and widely utilized pathway.

Precursor Chemistry and Starting Material Optimization

The selection and quality of starting materials are crucial for achieving high yields and purity in the synthesis of this compound. The two primary building blocks are an anisole derivative and a source for the nitro and propenyl functionalities.

Anisole and its derivatives serve as the aromatic core of the target molecule. The key precursor is p-anisaldehyde. Anisole itself is an activated aromatic ring due to the electron-donating methoxy (-OCH3) group. This group directs electrophilic aromatic substitution to the ortho and, predominantly, the para positions. youtube.com This directing effect is fundamental in the industrial synthesis of p-anisaldehyde from anisole, for instance, through a Friedel-Crafts-type reaction.

The anisole ring's reactivity is also demonstrated by its use as a cation scavenger in other chemical processes, where it traps electrophilic species via electrophilic aromatic substitution. researchgate.net In the context of this compound synthesis, p-anisaldehyde provides the complete aromatic and methoxy portion of the final structure.

The nitro (NO₂) and propenyl (-CH=C(CH₃)-) groups are introduced simultaneously from a single precursor, nitroethane (CH₃CH₂NO₂).

Nitro Group: The nitro group is an essential functional group of the final product. It makes the α-protons of nitroethane acidic enough to be removed by a base, initiating the condensation reaction.

Propenyl Group: The ethyl backbone of nitroethane forms the basis of the propenyl group. The initial carbon-carbon bond is formed between the carbonyl carbon of p-anisaldehyde and the α-carbon of nitroethane. The subsequent dehydration creates the double bond characteristic of the propenyl moiety.

The table below outlines the function of each precursor in the synthesis.

Table 1: Precursor Roles in the Synthesis of this compound| Precursor | Formula | Role in Synthesis |

|---|---|---|

| p-Anisaldehyde | C₈H₈O₂ | Provides the methoxy-substituted benzene (B151609) ring; acts as the electrophile. |

| Nitroethane | C₂H₅NO₂ | Provides the nitro group and the carbon backbone for the propenyl group; acts as the nucleophile precursor. |

Catalytic Systems in the Synthesis of this compound

Catalysis is essential for facilitating the condensation reaction. The choice of catalyst can significantly influence reaction rate, yield, and selectivity.

The Henry reaction is typically base-catalyzed. A variety of bases can be employed, ranging from simple inorganic hydroxides to organic amines. The catalyst's primary role is to deprotonate the nitroalkane, generating the active nucleophile.

Common catalytic systems include:

Inorganic Bases: Strong bases like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are effective. magritek.com

Organic Amines: Primary, secondary, or tertiary amines can be used. Amines like butylamine (B146782) are common.

Ammonium (B1175870) Salts: Ammonium acetate (B1210297) is frequently used as a mild catalyst, particularly in the variant known as the Knoevenagel-Henry reaction.

The choice of catalyst and solvent system can be optimized to maximize yield and minimize side reactions. For instance, heterogeneous basic catalysts such as basic alumina (B75360) have been explored to simplify product purification by allowing for easy catalyst removal via filtration. While advanced catalytic systems involving transition metals are central to many areas of modern organic synthesis, the preparation of this compound generally relies on these more traditional and cost-effective base catalysis methods. frontiersin.orgmdpi.com

The following table provides a comparative overview of typical catalytic conditions.

Table 2: Comparison of Catalytic Systems for Henry Reaction

| Catalyst Type | Example(s) | Solvent(s) | Typical Temperature | Notes |

|---|---|---|---|---|

| Inorganic Base | NaOH, KOH | Ethanol (B145695), Methanol (B129727), Water | Room Temperature to Reflux | High reactivity; may require careful control of conditions. magritek.com |

| Organic Amine | Butylamine, Piperidine | Toluene, Ethanol | Reflux | Milder conditions; often used for sensitive substrates. |

| Ammonium Salt | Ammonium Acetate | Acetic Acid, Toluene | Reflux | Commonly used; often drives the reaction directly to the dehydrated product. |

Acid-Catalyzed Approaches

Acid catalysis is a viable method for the synthesis of this compound, primarily facilitating the dehydration of the intermediate β-nitro alcohol formed during the Henry reaction. While the initial condensation of p-anisaldehyde and nitroethane is typically base-catalyzed, the subsequent elimination of water to form the nitroalkene can be effectively promoted by an acidic medium.

Commonly employed acid catalysts include Brønsted acids. For instance, a system using ammonium acetate in acetic acid can drive the reaction towards the formation of the trans-nitroalkene. researchgate.net The reaction proceeds through the initial formation of the nitro alcohol, which is then dehydrated under the acidic conditions to yield the conjugated system of this compound. The use of solid acid catalysts, such as certain zeolites, has also been explored in related acylations of anisole and represents a potential avenue for heterogeneous catalysis in this synthesis, offering advantages in catalyst separation and recycling.

A solution of para-anisaldehyde in acid and ethanol is also noted for its use as a stain in thin layer chromatography, where it visualizes different chemical compounds with distinct colors. wikipedia.org

Base-Catalyzed Approaches

Base catalysis is the most traditional and widely used method for initiating the Henry reaction to produce this compound. wikipedia.org The mechanism begins with the deprotonation of nitroethane at the α-carbon by a base, forming a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of p-anisaldehyde. The resulting β-nitro alkoxide is subsequently protonated to give the β-nitro alcohol intermediate. wikipedia.org All steps in this process are reversible. wikipedia.org

A variety of bases can be employed, ranging from inorganic bases like alkali hydroxides and carbonates to organic amines such as ethylamine, butylamine, or piperidine. wikipedia.org The choice of base can influence reaction rates and yields.

| Catalyst Type | Example Catalyst | Role in Synthesis |

| Amine | n-Butylamine | Acts as a base to deprotonate nitroethane, forming the nitronate anion for nucleophilic attack on p-anisaldehyde. |

| Ammonium Salt | Ammonium Acetate | Often used in refluxing acetic acid, it facilitates both the condensation and subsequent dehydration to the nitroalkene. researchgate.netepdf.pub |

| Organocatalyst | L-Proline | Functions as a bifunctional catalyst, potentially avoiding the reversibility of the Henry reaction by proceeding through a β-aminonitroalkane intermediate, leading directly to the (E)-nitroalkene. bohrium.comresearchgate.net |

Recent advancements have highlighted the use of organocatalysts like L-proline, which can promote the direct, one-pot synthesis of (E)-nitroalkenes from aldehydes in an aqueous medium. bohrium.comdntb.gov.ua L-proline is believed to act as a bifunctional catalyst. This approach is advantageous as it can circumvent the reversibility associated with the intermediate β-nitro alcohol in standard base-catalyzed Henry reactions, often leading to improved yields of the desired nitroalkene. bohrium.com

Metal-Catalyzed Methodologies

Metal catalysts, particularly transition metal complexes, offer sophisticated alternatives for controlling the Henry reaction. researchgate.netpublish.csiro.au These catalysts can function as Lewis acids, activating the aldehyde's carbonyl group towards nucleophilic attack by the nitronate. Chiral metal catalysts are especially significant for achieving stereoselectivity in the formation of the initial β-nitro alcohol. wikipedia.orgrsc.org

Metals such as copper, zinc, lanthanum, and magnesium have been successfully used in various Henry reactions. wikipedia.orgrsc.orgrsc.org For instance, copper(II) complexes with chiral ligands have been shown to be effective catalysts. publish.csiro.auorganic-chemistry.org While many studies focus on achieving enantioselectivity for chiral products, these catalytic systems are also applicable to the synthesis of achiral molecules like this compound, often providing high yields and selectivity under mild conditions.

Another, less direct, metal-catalyzed route involves palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling. This method could theoretically be used to couple a boronic acid or organotin derivative of anisole with a suitable nitropropenyl halide, though this is a more complex, multi-step approach compared to the direct condensation method.

| Metal Catalyst System | Potential Role in Synthesis |

| Copper(II) Complexes | Catalyze the addition of the nitronate to the aldehyde, with ligands influencing reactivity and selectivity. rsc.orgorganic-chemistry.org |

| Zinc-based Catalysts | Zinc triflate, often with a chiral ligand, can act as a Lewis acid to activate the p-anisaldehyde carbonyl group. wikipedia.orgrsc.org |

| Lanthanide Complexes | Lanthanum-based catalysts have been reported for Henry reactions, promoting the formation of the β-nitro alcohol. rsc.orgresearchgate.net |

| Palladium Catalysts | Can be used in cross-coupling reactions to form the carbon-carbon bond between the anisole ring and the propenyl group, though this is not the primary synthetic route. |

Stereochemical Control in this compound Synthesis

The synthesis of this compound inherently involves stereochemical considerations due to the formation of a carbon-carbon double bond.

Investigation of E/Z Isomerism and Stereoselective Pathways

The double bond in the propenyl group of this compound gives rise to the possibility of E (entgegen) and Z (zusammen) geometric isomers. In the context of this molecule, the E isomer, where the p-methoxyphenyl group and the nitro group are on opposite sides of the double bond, is generally the more thermodynamically stable and, therefore, the major product under most synthetic conditions.

The E/Z ratio of the final product is primarily determined during the irreversible dehydration of the intermediate β-nitro alcohol. Reaction conditions play a significant role in determining the final isomeric mixture.

Reaction Time and Temperature: Longer reaction times and higher temperatures tend to favor the formation of the more stable E-isomer.

Catalyst and Solvent: The choice of base or acid catalyst and the polarity of the solvent can influence the transition state of the elimination reaction, thereby affecting the E/Z selectivity. For example, organocatalytic methods using L-proline have been reported to yield (E)-nitroalkenes with high selectivity. bohrium.comresearchgate.net

The characterization and quantification of E/Z isomers are typically accomplished using spectroscopic methods, particularly 1H NMR, by analyzing the coupling constants and chemical shifts of the vinylic protons, as well as techniques like NOESY.

Chemical Reactivity and Transformative Pathways of P 2 Nitropropenyl Anisole

Reactivity of the Aromatic Anisole (B1667542) Moiety

The reactivity of the anisole ring in p-(2-nitropropenyl)anisole is governed by the electronic effects of its substituents: the activating methoxy (B1213986) group and the deactivating nitropropenyl group. The methoxy group, being an ortho-, para-director, would typically activate the ring towards electrophilic attack. However, the presence of the bulky and strongly electron-withdrawing nitropropenyl group at the para position significantly deactivates the entire aromatic ring and sterically hinders the ortho positions.

Electrophilic Aromatic Substitution Reactions on this compound

Further electrophilic aromatic substitution on the this compound ring is generally unfavorable. The deactivating nature of the nitropropenyl side chain, a consequence of the electron-withdrawing nitro group, diminishes the nucleophilicity of the aromatic ring, making it less susceptible to attack by electrophiles. While the methoxy group is activating, its influence is largely overridden by the deactivating effect of the para-substituent.

Nucleophilic Aromatic Substitution Processes (if applicable)

Nucleophilic aromatic substitution is not a characteristic reaction for this compound under standard conditions. This type of reaction typically necessitates the presence of a good leaving group and strong electron-withdrawing groups positioned ortho and para to it. In this molecule, the methoxy group is a poor leaving group, rendering the aromatic ring resistant to nucleophilic attack.

Reactions Involving the Nitropropenyl Functionality

The nitropropenyl group is the most reactive part of the molecule, offering several avenues for chemical transformation. The conjugated system of the double bond and the nitro group makes it susceptible to a variety of addition and reduction reactions.

Reductive Transformations of the Nitro Group

The nitro group of this compound can be selectively reduced to an amine, which is a key step in the synthesis of other compounds. The choice of reducing agent is crucial to control the selectivity of the reduction, as the carbon-carbon double bond can also be reduced.

Table 1: Reduction of the Nitro Group in this compound

| Reducing Agent/System | Primary Product | Notes |

|---|---|---|

| Iron powder in acetic acid | 4-methoxyphenylacetone | This method often leads to the Nef reaction, converting the nitroalkane intermediate to a ketone. |

| Lithium aluminum hydride (LiAlH₄) | 1-(4-methoxyphenyl)propan-2-amine | A powerful reducing agent that reduces both the nitro group and the double bond. |

| Sodium borohydride (B1222165) (NaBH₄) / Copper (II) sulfate | 1-(4-methoxyphenyl)-2-nitropropane | This system can selectively reduce the double bond without affecting the nitro group. |

Hydrogenation and Reduction of the Carbon-Carbon Double Bond

The carbon-carbon double bond in the nitropropenyl side chain is readily reduced. This reduction can occur selectively or in conjunction with the reduction of the nitro group, depending on the reaction conditions and the catalyst used.

Table 2: Reduction of the Carbon-Carbon Double Bond in this compound

| Reagent / Catalyst | Primary Product | Selectivity |

|---|---|---|

| Sodium borohydride (NaBH₄) | 1-(4-methoxyphenyl)-2-nitropropane | Selective for the C=C double bond. |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | 1-(4-methoxyphenyl)propan-2-amine | Typically reduces both the C=C double bond and the nitro group. |

| Lithium aluminum hydride (LiAlH₄) | 1-(4-methoxyphenyl)propan-2-amine | Reduces both the C=C double bond and the nitro group. |

Michael Additions and Conjugate Addition Reactions

The electron-withdrawing effect of the nitro group makes the β-carbon of the propenyl chain electrophilic and thus susceptible to conjugate addition by nucleophiles, a reaction known as the Michael addition. This reaction is synthetically useful for forming new carbon-carbon bonds.

Table 3: Michael Addition Reactions with this compound

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Grignard Reagents (RMgX) | Substituted nitroalkanes | Often requires a catalyst like a copper salt. |

| Organocuprates (R₂CuLi) | Substituted nitroalkanes | A standard method for 1,4-addition to α,β-unsaturated nitro compounds. |

| Malonic esters | Adducts for further synthetic elaboration | Basic conditions to generate the enolate nucleophile. |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

This compound, as an electron-deficient alkene, readily participates in cycloaddition reactions, serving as the dipolarophile or dienophile component. These reactions are powerful methods for constructing five- and six-membered ring systems.

1,3-Dipolar Cycloadditions: This class of reactions is a cornerstone for synthesizing five-membered heterocycles. wikipedia.orgorganic-chemistry.org The reaction involves a 1,3-dipole reacting with a dipolarophile, such as the double bond in this compound. organic-chemistry.org Nitrones, nitrile oxides, and azomethine ylides are common 1,3-dipoles used in these cycloadditions.

Theoretical studies, particularly within the framework of Molecular Electron Density Theory (MEDT), have been employed to understand the reactivity and selectivity of β-nitrostyrenes in [3+2] cycloaddition (32CA) reactions. bohrium.comresearchgate.netrsc.org These studies classify β-nitrostyrenes as strong electrophiles, while dipoles like nitrones act as strong nucleophiles. bohrium.com The reactions are typically polar, proceeding through a one-step mechanism with low activation energies, which accounts for their feasibility under mild conditions. bohrium.comresearchgate.net The regioselectivity is often high, with the most favorable interaction occurring between the oxygen atom of the nitrone and the β-carbon of the nitrostyrene (B7858105). bohrium.com For instance, the reaction of nitrones with β-nitrostyrenes can be reversible, allowing for control over the diastereoselectivity to yield highly functionalized spiroisoxazolidines. mdpi.com Similarly, azomethine ylides generated in situ from isatins and amino acids react with nitrostyrenes in a three-component reaction to produce complex spiro-pyrrolidine-oxindoles. frontiersin.org

Diels-Alder [4+2] Cycloadditions: In the Diels-Alder reaction, the electron-deficient double bond of nitrostyrene derivatives acts as a potent dienophile. The reaction with cyclic dienes like cyclopentadiene (B3395910) and 1,3-cyclohexadiene (B119728) proceeds smoothly to yield bicyclic adducts. beilstein-journals.org For example, the reaction of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes gives novel monofluorinated norbornenes and bicyclo[2.2.2]oct-2-enes in high yields. beilstein-journals.org The endo-isomer is often favored, a selectivity that can be rationalized by computational analysis of the transition states. beilstein-journals.orgresearchgate.net Computational studies suggest that the reactivity of this compound is enhanced by the conjugation of the methoxy group, which stabilizes the transition state through resonance.

Other Cycloadditions:

[2+2] Photocycloaddition: Upon irradiation with visible light (e.g., λ = 419 nm), β-nitrostyrenes undergo [2+2] cycloaddition with olefins to form substituted cyclobutanes. nih.gov Electron-rich aryl groups, such as the para-anisyl group in this compound, lead to good yields of the cycloadducts. nih.gov These reactions are believed to proceed via a 1,4-diradical as a key intermediate. nih.gov

[4+3] Cycloaddition: A method for synthesizing 1,4-benzodiazepin-3-ones involves the [4+3]-cycloaddition between 2-amino-β-nitrostyrenes and α-bromohydroxamate. mdpi.com This transformation demonstrates the versatility of the nitrostyrene scaffold in building more complex, seven-membered heterocyclic systems. mdpi.com

Mechanistic Investigations of this compound Transformations

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. These investigations often combine experimental studies with computational modeling.

Elucidation of Reaction Mechanisms and Intermediates (e.g., Carbene Complexes)

The transformations of this compound and its analogs proceed through a variety of reactive intermediates, including carbocationic species, radicals, and organometallic complexes.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are powerful organocatalysts that can reverse the polarity (umpolung) of functional groups. wikipedia.org In reactions with nitroalkenes, NHCs can catalyze homoenolate-addition reactions. researchgate.net The mechanism involves the formation of a Breslow intermediate from the NHC and an enal. researchgate.netnih.gov This intermediate then acts as a nucleophile, adding to the electrophilic β-position of the nitroalkene. researchgate.net Recent studies have also identified radical anion intermediates in NHC-catalyzed reductive coupling reactions of nitroalkenes, expanding the known mechanistic paradigms of NHC catalysis. acs.org

Radical Intermediates: Many reactions of nitrostyrenes, particularly denitrative couplings, proceed via radical pathways. rsc.orgmdpi.com The common mechanistic sequence involves the addition of a carbon- or heteroatom-centered radical to the C=C double bond to form a stabilized benzylic radical. mdpi.com Subsequent elimination of the nitro group yields the final product and propagates the radical chain. mdpi.com

Metal-Complex Intermediates: In transition-metal-catalyzed reactions, the mechanism involves the coordination of the nitrostyrene to the metal center. In nickel-catalyzed asymmetric Michael reactions, for example, chiral Ni(II)-enolates are key intermediates. acs.org The facial selectivity of the nucleophilic attack on the β-nitrostyrene is controlled by the coordination geometry of the enolate to the nickel center, which can adopt different arrangements depending on the nucleophile used. acs.org

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on reaction rates and activation parameters, offering deep insights into reaction mechanisms and the influence of substituents and conditions.

While specific kinetic data for this compound are not extensively documented, studies on closely related systems provide valuable information. For the Diels-Alder reaction of a model nitrostyyrene with cyclic dienes, kinetic runs under pseudo-first-order conditions showed that the reaction with cyclopentadiene (CPD) is significantly faster than with 1,3-cyclohexadiene (CHD). beilstein-journals.org For instance, the reaction rate for CHD was found to be 267 times lower than that for CPD in a model reaction. beilstein-journals.org

The activation parameters for the reaction with CPD were estimated, providing insight into the energy profile of the cycloaddition. beilstein-journals.org

Table 1: Kinetic Data for the Diels-Alder Reaction of a Model Nitrostyrene with CPD beilstein-journals.org Data for the reaction of 1-(4-chlorophenyl)-2-fluoro-2-nitroethene with cyclopentadiene.

| Temperature (K) | kobs (10-4 s-1) | k2 (10-4 L mol-1 s-1) |

|---|---|---|

| 363.15 | 1.25 ± 0.01 | 2.12 ± 0.02 |

| 373.15 | 3.17 ± 0.03 | 5.38 ± 0.05 |

| 383.15 | 6.85 ± 0.12 | 11.63 ± 0.20 |

In photochemical rearrangements of β-methyl-β-nitrostyrenes, kinetic studies indicated that the rates of disappearance of the nitroalkene were relatively insensitive to electronic effects of para-substituents like methoxy and chloro groups. wku.edu However, nitro-substituted analogs showed a slower rate of reaction. wku.edu

Kinetic models have also been developed for the decomposition and hydrodeoxygenation of anisole, a structurally related compound. polimi.itd-nb.info These studies highlight the complexity of the reaction pathways and the influence of catalysts and reaction conditions on the rate-determining step. d-nb.info

Computational Insights into Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the potential energy surfaces of reactions involving nitrostyrenes. These studies elucidate transition state structures, reaction intermediates, and the origins of chemo-, regio-, and stereoselectivity.

Cycloaddition Reactions:

[3+2] Cycloadditions: MEDT studies of the reaction between nitrostyrenes and nitrones have successfully rationalized the observed selectivities. bohrium.comrsc.org By analyzing the energy profiles, these studies confirm a one-step mechanism and explain the meta regioselectivity based on the electronic structure of the reactants. bohrium.com Non-covalent interaction (NCI) analysis can further reveal the origin of stereoselectivity, such as the steric hindrance that leads to exo selectivity in reactions of (Z)-β-nitrostyrenes. bohrium.com

Table 2: Computed Energies for Diels-Alder Reaction Pathway beilstein-journals.org Calculated with M062X/6-311+G(d,p) at 383.15 K in o-xylene.

| Species | Relative Electronic Energy (kJ mol-1) | Relative Gibbs Free Energy (kJ mol-1) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| endo-TS | 68.9 | 138.8 |

| exo-TS | 70.1 | 140.0 |

| endo-Product | -87.3 | -16.1 |

| exo-Product | -85.3 | -13.9 |

Metal-Catalyzed Reactions: Computational investigations have been crucial in understanding the mechanisms of metal-catalyzed reactions. For the Ni(II)-diamine catalyzed Michael addition to β-nitrostyrene, DFT calculations were used to survey multiple potential reaction pathways. acs.org The study identified different low-energy transition states depending on the nucleophile, successfully explaining an observed switch in facial selectivity. acs.org The N-H group of the diamine ligand was found to play a critical role in directing the stereochemical outcome by minimizing steric repulsion in the favored transition state. acs.org

Synthesis and Reactivity of P 2 Nitropropenyl Anisole Derivatives and Analogues

Structural Modifications of the Anisole (B1667542) Core

The anisole ring of p-(2-nitropropenyl)anisole serves as a versatile scaffold for introducing further chemical diversity. Modifications to this aromatic core can significantly influence the electronic properties and reactivity of the entire molecule.

Introduction of Additional Substituents

The methoxy (B1213986) group (-OCH₃) of the anisole core is an activating group, meaning it donates electron density to the benzene (B151609) ring, making it more susceptible to electrophilic aromatic substitution. masterorganicchemistry.comwikipedia.orglibretexts.orgmsu.edu This is in contrast to the nitropropenyl group, which is strongly deactivating due to its electron-withdrawing nature. When additional substituents are introduced, their combined electronic influence determines the feasibility and outcome of further reactions. For instance, the presence of other electron-donating groups can further activate the ring, while electron-withdrawing groups will have a deactivating effect. masterorganicchemistry.commsu.edu

The position of substitution is also critical. The interplay between the directing effects of the existing methoxy and nitropropenyl groups, along with any new substituents, will determine the regioselectivity of subsequent reactions. msu.edu For example, the methoxy group is an ortho-, para-director, while the deactivating nitro group directs incoming electrophiles to the meta position. libretexts.orgmasterorganicchemistry.com The ultimate substitution pattern will be a result of the combined influence of all groups present on the ring. msu.edu

Heteroatom Substitution on the Aromatic Ring

Replacing one or more carbon atoms of the anisole ring with a heteroatom, such as nitrogen, constitutes a significant structural modification. This transformation leads to the formation of heteroaromatic analogues of this compound, which can exhibit markedly different chemical and physical properties.

The introduction of a heteroatom alters the electronic distribution within the aromatic ring and can influence its reactivity in various ways. For example, the synthesis of pyridine-based analogues, where a nitrogen atom replaces a CH group in the benzene ring, can lead to compounds with distinct biological activities and coordination properties.

Modifications of the Nitropropenyl Side Chain

The nitropropenyl side chain is a key functional component of this compound, offering multiple sites for chemical modification. Alterations to this chain can lead to a wide array of derivatives with tailored reactivity.

Alterations in the Nitro Group

The nitro group (-NO₂) is a versatile functional group that can undergo a range of chemical transformations. One of the most common modifications is its reduction to an amino group (-NH₂). msu.edu This conversion can be achieved using various reducing agents, such as catalytic hydrogenation or metals in acidic media. msu.edu The resulting amino-substituted compounds are valuable intermediates for the synthesis of a wide variety of other molecules.

The nitro group can also be a leaving group in nucleophilic aromatic substitution reactions under certain conditions. Furthermore, the nitro group plays a crucial role in the reactivity of the adjacent double bond, making it susceptible to various addition reactions.

Varied Alkene Substitutions

The double bond of the propenyl group is another site for extensive modification. The stability of the alkene is influenced by the substitution pattern, with more substituted alkenes generally being more stable. masterorganicchemistry.com

Hydrogenation of the double bond can lead to the corresponding saturated derivative, p-(2-nitropropyl)anisole. This reaction removes the planarity of the side chain and alters the electronic interaction between the side chain and the aromatic ring.

The double bond can also participate in various addition reactions, allowing for the introduction of a wide range of functional groups. For example, Michael addition reactions can be used to add nucleophiles to the carbon atom beta to the nitro group. rsc.org

Construction of Complex Molecular Architectures and Heterocycles

This compound and its derivatives are valuable building blocks for the synthesis of more complex molecular structures, including various heterocyclic systems. rsc.org The inherent reactivity of the nitroalkene functionality provides a powerful tool for the construction of these intricate architectures. rsc.org

Nitroalkenes, in general, are highly reactive and can participate in a variety of cycloaddition and cascade reactions. rsc.org For instance, they can be utilized in [3+2] cycloaddition reactions to form five-membered rings. The flexibility of the nitro group, which can be transformed into other functional groups, further expands the synthetic utility of these compounds. rsc.org

The reductive cyclization of nitroarenes is a well-established method for the synthesis of nitrogen-containing heterocycles. depositolegale.it While many examples involve ortho-substituted nitroarenes, the principles can be extended to systems derived from this compound. The reduction of the nitro group followed by intramolecular cyclization can lead to the formation of various heterocyclic scaffolds.

The development of "foldectures," which are complex three-dimensional molecular architectures formed from the self-assembly of peptide foldamers, highlights the broader interest in constructing intricate molecular structures. nih.gov While not directly related to this compound, this field underscores the importance of designing and synthesizing molecules with well-defined three-dimensional shapes to achieve specific functions. The synthetic versatility of this compound derivatives makes them potential precursors for the rational design of novel and complex molecular architectures.

Synthesis of Nitrogen-Containing Heterocycles from this compound

The unique electronic properties of β-nitrostyrenes, including this compound, make them highly valuable intermediates for synthesizing a wide array of nitrogen-containing heterocycles. benthamdirect.com These reactions often proceed in a step- and atom-economical manner, leveraging cascade reactions and regio- and stereoselective syntheses. benthamdirect.com

The synthesis of pyrrole (B145914) derivatives, an important class of N-heterocycles found in many natural products and pharmaceuticals, can be achieved using β-nitrostyrenes. researchgate.net These syntheses are frequently accomplished through multicomponent reactions where the β-nitrostyrene acts as a crucial starting material, undergoing Michael addition as a key step. researchgate.net For instance, the reaction of β-nitrostyrenes with azomethine ylides generated from thio-substituted sources can lead to the formation of pyrroles through a stepwise mechanism involving a Michael Initiated Ring Closure (MIRC) process followed by elimination. chim.it

Another significant class of heterocycles, imidazoles, can also be synthesized from β-nitrostyrene analogues. A DABCO-promoted formal [3+2] annulation reaction between substituted N-arylbenzimidamides and various β-nitrostyrenes affords 1,2,5-trisubstituted imidazole (B134444) derivatives with high regioselectivity and in good yields. researchgate.net Similarly, quinolines can be synthesized through a tandem reaction involving α-aminoacetophenones and trans-β-nitrostyrene, catalyzed by iodine monobromide, which proceeds under metal- and oxidant-free conditions. researchgate.net

The following table summarizes representative examples of nitrogen-containing heterocycles synthesized from β-nitrostyrene precursors.

| Heterocycle Class | Synthetic Method | Key Reactants | Catalyst/Reagent | Ref. |

| Pyrroles | Michael Initiated Ring Closure (MIRC) | β-Nitrostyrene, Thio-substituted azomethine ylide | Tetramethylguanidine | chim.it |

| 1,2,5-Trisubstituted Imidazoles | Formal [3+2] Annulation | β-Nitrostyrene, N-arylbenzimidamide | DABCO | researchgate.net |

| 3-Arylquinolines | Tandem Reaction | trans-β-Nitrostyrene, α-Aminoacetophenone | Iodine monobromide | researchgate.net |

| Spiropyrrolidines | 1,3-Dipolar Cycloaddition | β-Nitrostyrene, Azomethine ylide | In situ generation | researchgate.net |

Cyclizations and Annulation Reactions

Cyclization and annulation reactions are powerful strategies for constructing ring systems, and this compound and its analogues are excellent substrates for these transformations. researchgate.net The electron-deficient nature of the nitroalkene moiety facilitates its participation in various cycloaddition pathways, including [3+2], [4+2], and [3+3] annulations. chim.itnih.gov

[3+2]-Annulation reactions are particularly common for synthesizing five-membered heterocycles. These can proceed through either a concerted 1,3-dipolar cycloaddition or a stepwise Michael addition followed by cyclization. chim.it For example, the reaction of β-nitrostyrenes with azomethine ylides, which act as 1,3-dipoles, is a classic method for producing pyrrolidines. chim.it Another example is the synthesis of spiropyrrolidine-containing hybrid heterocycles through a one-pot, 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ from indenoquinoxaline and L-tryptophan) with substituted β-nitrostyrenes. researchgate.net

[4+2] Annulation, or Diels-Alder type reactions, can also be employed. Due to its electron-deficient character, this compound can act as a dienophile in these reactions. Furthermore, strategies involving 2-azidobenzaldehydes can be used to construct quinoline (B57606) rings via a [4+2] annulation pathway involving sequential condensation and cyclization steps. mdpi.com

More complex [3+3] annulation reactions have also been developed. A substrate-controlled, regiodivergent reaction between 2,3-dioxopyrrolidines and 3-alkylidene oxindoles can lead to fused dihydropyrrolidone derivatives through a pathway involving a vinylogous Michael addition followed by an intramolecular aldol (B89426) cyclization. nih.gov

The table below highlights different annulation strategies using β-nitrostyrene analogues.

| Annulation Type | Resulting Heterocycle | Key Reactants | Proposed Mechanism | Ref. |

| [3+2] Cycloaddition | Spiropyrrolidine hybrids | β-Nitrostyrene, Azomethine ylide | 1,3-Dipolar Cycloaddition | researchgate.net |

| [3+2] Annulation | Pyrrolidines | Nitroalkene, Azomethine ylide | Concerted 1,3-dipolar cycloaddition | chim.it |

| [3+2] Annulation | 1,2,5-Trisubstituted Imidazoles | β-Nitrostyrene, N-arylbenzimidamide | Formal [3+2] Annulation | researchgate.net |

| [4+2] Annulation | Quinolines | 2-Azidobenzaldehyde, Alkynes | Sequential Condensation/Cyclization | mdpi.com |

| [3+3] Annulation | Fused Dihydropyrrolidones | 2,3-Dioxopyrrolidine, 3-Alkylidene oxindole | Vinylogous Michael Addition / Aldol Cyclization | nih.gov |

Multicomponent Reactions Incorporating this compound Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all components, are a cornerstone of modern synthetic efficiency. mdpi.com Analogues of this compound, such as various β-nitrostyrenes, are valuable substrates in MCRs due to their predictable reactivity as Michael acceptors. researchgate.netresearchgate.net

These reactions enable the rapid assembly of complex and structurally diverse molecules, which is of critical importance in medicinal chemistry and drug discovery. benthamdirect.comnih.gov The synthesis of pyrrole derivatives, for example, is often achieved through MCRs where β-nitrostyrene is a key starting material. researchgate.net A notable example is the one-pot multicomponent synthesis of structurally diverse hybrid heterocycles containing spiropyrrolidine, indenoquinoxaline, and indole (B1671886) units, which proceeds in excellent yields via a 1,3-dipolar cycloaddition as the key step. researchgate.net

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, represent a major class of MCRs. organic-chemistry.org While direct examples featuring this compound are specific, the principles can be extended. For instance, α-amino acids generated from other MCRs, like the Petasis reaction, can subsequently participate in an Ugi reaction. mdpi.com The versatility of β-nitrostyrenes as electrophilic partners suggests their potential incorporation into novel MCRs for generating diverse molecular scaffolds.

The following table provides examples of MCRs and the types of products synthesized, illustrating the utility of β-nitrostyrene analogues.

| MCR Name/Type | Product Class | Key Components | Key Reaction Step | Ref. |

| One-Pot Multicomponent Process | Spiroheterocyclic hybrids | β-Nitrostyrene, Indenoquinoxaline, L-tryptophan | 1,3-Dipolar Cycloaddition | researchgate.net |

| Barton-Zard Pyrrole Synthesis | Pyrroles | Nitroalkene, Isocyanoacetate | Michael Addition / Cyclization / Elimination | chim.it |

| Doebner Reaction | Quinolines | Aniline, Aldehyde/Ketone, Pyruvic acid | Condensation / Cyclization | nih.gov |

| Hantzsch Dihydropyridine Synthesis | Dihydropyridines | Aldehyde, β-Ketoester (x2), Ammonia | Condensation / Cyclization | organic-chemistry.org |

Advanced Analytical Techniques for the Characterization and Study of P 2 Nitropropenyl Anisole

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of molecular structures, and various spectroscopic methods provide complementary information about p-(2-nitropropenyl)anisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds. emerypharma.com For this compound, ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic, vinylic, methoxy (B1213986), and methyl protons. Aromatic protons typically appear as a set of doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The vinylic proton shows a specific chemical shift and coupling pattern, while the methoxy and methyl groups appear as sharp singlets in the upfield region. The integration of these signals confirms the number of protons in each chemical environment. hmdb.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. hmdb.ca The spectrum of this compound will show distinct peaks for the carbon atoms of the benzene ring, the nitropropenyl group, and the methoxy group. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group and the electron-withdrawing nitropropenyl group.

Table 1: Representative ¹H and ¹³C NMR Data for Anisole (B1667542) Derivatives

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

|---|---|---|

| 4-Butoxytoluene | 7.07 (d, J = 8.4 Hz, 2H), 6.80 (d, J = 8.8 Hz, 2H), 3.93 (t, J = 6.6 Hz, 2H), 2.28 (s, 3H), 1.7-1.71 (m, 2H), 1.53-1.43 (m, 2H), 0.97 (t, J = 7.4 Hz, 3H) | 157.0, 129.9, 129.6, 114.4, 67.8, 31.4, 20.5, 19.3, 13.9 |

| 1-(2-Methylbenzyloxy)-4-methoxybenzene | 7.38 (d, J = 7.2 Hz, 1H), 7.25-7.16 (m, 3H), 6.91 (d, J = 9.2 Hz, 2H), 6.82 (d, J = 9.2 Hz, 2H), 4.95 (s, 2H), 3.73 (s, 3H), 2.35 (s, 3H) | 154.1, 153.2, 136.7, 135.2, 130.5, 128.7, 128.3, 126.1, 115.9, 114.8, 69.4, 55.8, 19.0 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by analyzing their vibrational modes. libretexts.orgwiley.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. libretexts.org The strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are typically observed in the regions of 1500-1550 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C=C stretching of the propenyl group and the aromatic ring will also have distinct absorptions. The C-O stretching of the methoxy group in anisole derivatives usually appears as a strong band around 1250 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands arise from vibrations with a large change in dipole moment, strong Raman bands are associated with vibrations that cause a significant change in polarizability. For this compound, the symmetric vibrations of the nitro group and the C=C double bonds are expected to show strong signals in the Raman spectrum.

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS/MS, TOF-MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Mass Spectrometry (MS): In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information, with characteristic fragments arising from the loss of the nitro group, the methoxy group, or parts of the propenyl chain. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. researchgate.net It allows for the separation of the compound from a mixture and its subsequent identification based on its retention time and mass spectrum. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile compounds, liquid chromatography is used for separation prior to mass analysis. LC-MS/MS involves two stages of mass analysis, which is particularly useful for structural elucidation and quantification of specific compounds in complex mixtures. This technique can provide highly specific and sensitive detection of this compound.

Time-of-Flight Mass Spectrometry (TOF-MS): TOF-MS is a type of mass spectrometry that measures the mass-to-charge ratio of ions by timing how long they take to travel a known distance. It is known for its high mass accuracy and resolution, making it an excellent tool for determining the precise molecular formula of this compound.

Crystallographic Analysis

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

X-ray Diffraction for Solid-State Structure Determination

Table 2: Crystallographic Data for Anisole

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 13.700 |

| b (Å) | 5.4468 |

| c (Å) | 8.514 Å |

| β (°) | 102.73° |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from reaction mixtures and for assessing its purity. ijpsjournal.comiyte.edu.tr

The choice of chromatographic method depends on the properties of the compound and the matrix it is in. researchgate.net For volatile compounds, gas chromatography (GC) is often employed, while high-performance liquid chromatography (HPLC) is a versatile technique for a wide range of compounds. ijpsjournal.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. waters.com For purity assessment of this compound, a reversed-phase HPLC method would typically be developed. The purity of the main peak can be assessed using a photodiode array (PDA) detector, which can detect the presence of co-eluting impurities by comparing UV-Vis spectra across the peak. sepscience.com However, for definitive peak purity assessment, coupling HPLC with mass spectrometry (LC-MS) is often preferred. sepscience.comchromatographyonline.com

Gas Chromatography (GC): GC is another effective technique for the purity assessment of this compound, provided the compound is sufficiently volatile and thermally stable. A flame ionization detector (FID) is commonly used for quantitative analysis, as its response is proportional to the mass of carbon in the analyte.

The development of a robust chromatographic method involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and temperature to achieve good resolution between the main compound and any potential impurities. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Anisole |

| 4-Butoxytoluene |

| 1-(2-Methylbenzyloxy)-4-methoxybenzene |

| p-Azoxyanisole |

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It is particularly effective for separating geometric isomers and quantifying the analyte with high precision and accuracy.

Detailed Research Findings:

The synthesis of this compound can result in the formation of both the (E) and (Z) geometric isomers. Due to differences in their spatial configuration, these isomers exhibit distinct physical and chemical properties, making their separation and individual quantification essential. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this application.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation mechanism relies on the differential partitioning of the isomers between the stationary and mobile phases. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.com The addition of a buffer, such as a citrate (B86180) buffer, can help to control the pH and improve peak shape and resolution. nih.gov

For quantification, a UV-Vis detector is commonly employed, as the nitroalkene chromophore in this compound absorbs strongly in the ultraviolet region. nih.gov Quantification is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte in the sample to this curve. The method's performance is validated by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govmdpi.com

Below is a table summarizing typical HPLC conditions for the analysis of aromatic nitro compounds, applicable to this compound.

Table 1: Representative HPLC Conditions for Isomer Separation and Quantification

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) mdpi.com | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient sielc.com | Eluent system to separate compounds based on polarity. |

| Flow Rate | 1.0 mL/min nih.gov | Ensures optimal separation and peak shape. |

| Detection | UV-Vis at a specific wavelength (e.g., 290-310 nm) nih.gov | Monitors the eluting compounds based on UV absorbance. |

| Column Temp. | Ambient or controlled (e.g., 25-30 °C) | Maintains consistent retention times. |

| Injection Vol. | 10-20 µL nih.gov | Standardized volume for sample introduction. |

The validation of such a method ensures its reliability for routine analysis. The table below illustrates typical validation parameters for the quantification of related nitroaromatic compounds by HPLC.

Table 2: Typical HPLC Method Validation Parameters

| Parameter | Typical Value | Description |

|---|---|---|

| Linearity (r²) | > 0.999 nih.gov | Indicates a strong correlation between concentration and detector response. |

| Limit of Detection (LOD) | 0.030 - 0.086 µg/L mdpi.com | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.10 - 0.29 µg/L mdpi.com | The lowest concentration of analyte that can be accurately quantified. |

| Intra-day Precision (RSD) | < 2% | Measures the method's precision within a single day. |

| Inter-day Precision (RSD) | < 5% | Measures the method's precision over multiple days. |

| Accuracy (Recovery) | 87.0% - 110.3% mdpi.com | The closeness of the measured value to the true value. |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. In the context of this compound, GC is not typically used for the analysis of the parent compound due to its relatively low volatility and potential for thermal degradation. However, it is an invaluable tool for identifying and quantifying volatile impurities, unreacted starting materials, or side-products that may be present after synthesis.

Detailed Research Findings:

The synthesis of this compound often involves volatile precursors and can generate volatile byproducts. For instance, unreacted p-anisaldehyde or nitroethane, as well as solvents used in the reaction, can be detected using GC. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

A common setup for this type of analysis is a GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-FID provides excellent sensitivity for organic compounds, while GC-MS offers the added advantage of providing structural information, enabling the definitive identification of unknown volatile products. nih.govresearchgate.net Dynamic headspace sampling can be employed to enhance the sensitivity for trace volatile components in a sample matrix. researchgate.net

The operational parameters, such as the temperature program, carrier gas flow rate, and column type, are optimized to achieve the best separation of the target volatile analytes. researchgate.net

The table below outlines typical GC conditions for the analysis of volatile organic compounds that could be relevant to the synthesis of this compound.

Table 3: Representative GC Conditions for Volatile Product Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | Provides high-resolution separation of volatile compounds. |

| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) | Separates compounds based on their boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects and, in the case of MS, identifies the separated compounds. |

| Detector Temp. | 280-300 °C | Prevents condensation of analytes in the detector. |

GC analysis can provide a comprehensive profile of the volatile components in a sample of this compound, which is crucial for process optimization and ensuring the purity of the final product.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-p-(2-Nitropropenyl)anisole |

| (Z)-p-(2-Nitropropenyl)anisole |

| Acetonitrile |

| Anisole |

| Citrate |

| Methanol |

| Nitroethane |

| p-Anisaldehyde |

Theoretical and Computational Chemistry of P 2 Nitropropenyl Anisole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of p-(2-nitropropenyl)anisole at the molecular level. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and orbital interactions, which are fundamental to its reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. rsc.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

For this compound, the electronic character is dictated by the interplay between the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing nitropropenyl group (-CH=C(NO₂)CH₃). The methoxy group increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack on the aromatic ring. Conversely, the nitropropenyl group, with its strong electron-withdrawing nitro component, significantly lowers the energy of the LUMO, rendering the propenyl double bond electrophilic and susceptible to attack by nucleophiles. rsc.org

Computational studies on similar structures, like 1-phenyl-2-nitropropene, confirm that the LUMO is primarily localized on the nitroalkene moiety, which is the center for nucleophilic attack. rsc.org The interaction between the HOMO of a nucleophile and the LUMO of this compound governs the course of many of its reactions. This approach is crucial for understanding and predicting the outcomes of reactions such as Michael additions and Diels-Alder cycloadditions. scribd.com

Table 1: Key Concepts of Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Relevance to this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; acts as an electron donor. | The electron-donating methoxy group raises the HOMO energy, influencing reactions with electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. | The electron-withdrawing nitropropenyl group lowers the LUMO energy, making the double bond a key site for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; a smaller gap generally indicates higher reactivity. | The specific energy gap determines the molecule's stability and the conditions required for chemical reactions. |

Electrostatic potential (ESP) mapping is a computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other species. rsc.org The ESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). rsc.orgorganic-chemistry.org

In this compound, the ESP map is expected to show distinct regions of charge localization.

Negative Potential: The most negative regions are anticipated around the oxygen atoms of both the methoxy group and the nitro group, due to the high electronegativity of oxygen. osti.govchemicalpapers.com These sites represent the centers of highest electron density.

Positive Potential: Regions of positive electrostatic potential are expected around the hydrogen atoms. The area near the β-carbon of the propenyl group, attached to the nitro group, is also expected to be significantly electron-deficient (positive) due to the strong electron-withdrawing effect of the NO₂ group. organic-chemistry.org This positive region on the carbon-carbon double bond is the primary site for nucleophilic attack.

ESP maps are valuable for understanding non-covalent interactions and for predicting where a molecule might be protonated or attacked by a nucleophile or electrophile. rsc.org

Table 2: Predicted Electrostatic Potential Features of this compound

| Molecular Region | Expected Electrostatic Potential | Chemical Implication |

|---|---|---|

| Oxygen atoms (nitro group) | Strongly Negative | Site for interaction with electrophiles or hydrogen bond donors. |

| Oxygen atom (methoxy group) | Negative | Site for electrophilic interaction and hydrogen bonding. osti.gov |

| Propenyl C=C bond | Positive (especially at the β-carbon) | Primary site for nucleophilic attack. |

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. chemistrysteps.com The stability of these conformers is crucial as the lowest energy conformation is typically the most populated and often dictates the molecule's reactivity. nih.gov

For this compound, several key rotations determine its conformational landscape:

Rotation around the bond connecting the phenyl ring and the propenyl group.

Rotation around the single bond between the propenyl group and the nitro group.

Rotation of the methyl group on the methoxy substituent.

The most stable conformation will seek to minimize steric hindrance while maximizing electronic stabilization through conjugation. scribd.com A planar arrangement between the phenyl ring and the nitropropenyl side chain would maximize π-conjugation, but this may be hindered by steric clashes. Computational studies on similar 1,2-disubstituted ethane (B1197151) derivatives show that the final geometry is a balance between interatomic repulsion and stabilizing effects like intramolecular hydrogen bonds. chemicalpapers.com The polarity of the solvent can also influence the population of different conformers. nih.gov Detailed quantum chemical calculations, such as DFT, are required to precisely determine the relative energies of the different possible conformers and the rotational barriers between them.

Table 3: Factors Influencing Conformational Stability of this compound

| Factor | Description | Expected Influence on Conformation |

|---|---|---|

| Steric Hindrance | Repulsive interactions between bulky groups in close proximity. chemistrysteps.com | Favors staggered conformations to minimize clashes between the phenyl ring, nitro group, and methyl group. |

| π-Conjugation | Delocalization of π-electrons across adjacent double and single bonds. | Favors a planar arrangement between the aromatic ring and the nitropropenyl group to enhance electronic stability. |

| Torsional Strain | Repulsion between bonding electrons in adjacent atoms. chemistrysteps.com | Destabilizes eclipsed conformations around the single bonds. |

| Solvent Effects | Interaction of the molecule with the surrounding solvent. nih.gov | Polar solvents may stabilize more polar conformers. |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing a map of the potential energy surface that connects reactants to products via transition states.

The synthesis of this compound is typically achieved through a Henry (nitroaldol) reaction between p-anisaldehyde and nitroethane, followed by dehydration. organic-chemistry.org Computational studies using methods like Density Functional Theory (DFT) can elucidate the step-by-step mechanism of this reaction.

The generally accepted mechanism for the base-catalyzed Henry reaction involves:

Deprotonation: The base removes an acidic α-proton from the nitroalkane (nitroethane) to form a nitronate anion.

C-C Bond Formation: The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde (p-anisaldehyde), forming a β-nitro aldol (B89426) addition product (a nitro alcohol).

Protonation: The resulting alkoxide is protonated by the conjugate acid of the base or solvent to give the neutral β-nitro alcohol.

Dehydration: Subsequent elimination of water, often acid- or base-catalyzed, yields the final nitroalkene product, this compound. organic-chemistry.org

DFT calculations can model each of these steps, identifying intermediates and calculating their relative stabilities. nih.gov Such studies can validate proposed mechanisms and provide a detailed, atomic-level picture of the reaction progress. For example, DFT studies on catalyzed Henry reactions have successfully validated experimentally proposed catalytic cycles and explained the binding modes of reactants to the catalyst. nih.gov

Beyond mechanism elucidation, computational modeling can predict the outcome and selectivity of chemical reactions. For reactions involving this compound, this is particularly valuable.

Diastereoselectivity/Enantioselectivity: In the synthesis of the β-nitro alcohol precursor via the Henry reaction, new stereocenters are formed. Computational modeling of the transition states for the formation of different stereoisomers can predict which product will be favored. By comparing the activation energies of the competing pathways, the diastereomeric or enantiomeric excess can be estimated. nih.gov Studies have shown that computational models can successfully account for the observed enantioselectivity in asymmetric Henry reactions. nih.gov

Regio- and Stereoselectivity in Cycloadditions: this compound can act as an electron-deficient dienophile in Diels-Alder reactions. The nitroalkene moiety makes it highly reactive. rsc.org Computational methods can be used to predict the selectivity of these reactions.

FMO theory can predict the regioselectivity by analyzing the orbital coefficients of the HOMO of the diene and the LUMO of this compound.

Transition state modeling can predict the stereoselectivity (e.g., endo vs. exo products). By calculating the activation energies for the endo and exo transition states, a prediction can be made as to which isomer will be the major product. rsc.orgresearchgate.net DFT calculations have been shown to explain the site-selectivity observed in hetero-Diels-Alder reactions. nih.gov

Table 4: Application of Computational Methods in Predicting Reaction Selectivity

| Type of Selectivity | Reaction Example | Computational Approach |

|---|---|---|

| Enantioselectivity | Asymmetric Henry Reaction | Calculation of transition state energies for the formation of (R) and (S) products to predict enantiomeric excess. nih.govnih.gov |

| Diastereoselectivity | Henry Reaction (with nitroethane) | Calculation of transition state energies for syn and anti product formation. |

| Regioselectivity | Diels-Alder Reaction | Analysis of HOMO/LUMO orbital coefficients of the diene and dienophile. researchgate.net |

| Stereoselectivity | Diels-Alder Reaction | Comparison of activation energies for endo and exo transition states. rsc.orgresearchgate.net |

Spectroscopic Property Prediction and Correlation with Experimental Data

The theoretical and computational examination of this compound provides significant insights into its electronic and structural characteristics, which are intrinsically linked to its spectroscopic properties. By employing quantum chemical calculations, primarily based on Density Functional Theory (DFT), it is possible to predict various spectra, including infrared (IR), Raman, ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR). These theoretical predictions can then be correlated with experimental data to affirm the molecular structure and understand its behavior.

Computational methods, such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set, have proven effective in optimizing molecular geometry and predicting vibrational frequencies. researchgate.netnih.gov For more accurate NMR chemical shift predictions, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed. benthamopen.com The correlation between the calculated and experimental spectra not only validates the computational models but also allows for a detailed assignment of spectral features to specific molecular motions and electronic transitions.

Vibrational Spectra (IR and Raman)

The vibrational spectra of this compound are characterized by modes originating from the anisole (B1667542) ring, the nitro group, and the propenyl chain. DFT calculations allow for the prediction of the wavenumbers and intensities of these vibrations. These theoretical spectra can be compared with experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra, which are typically recorded in the range of 4000–400 cm⁻¹ and 4000–50 cm⁻¹, respectively. researchgate.net

The assignments of the calculated vibrational modes are often performed with the aid of potential energy distribution (PED) analysis. For the related compound anethole (B165797), the vibrational analysis has been conducted in detail, providing a basis for understanding the spectra of its derivatives. researchgate.net For instance, the characteristic vibrations of the benzene (B151609) ring, such as C-H stretching and ring breathing modes, are expected in specific regions. The presence of the nitropropenyl group introduces additional characteristic bands. The asymmetric and symmetric stretching vibrations of the NO₂ group are typically strong in the IR spectrum.

A comparison between the theoretical and experimental vibrational frequencies for key functional groups is presented in the table below. The theoretical values are often scaled to correct for anharmonicity and limitations of the computational method.

Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound and Related Compounds.

| Vibrational Mode | Functional Group | Expected Experimental Range (cm⁻¹) | Calculated (DFT/B3LYP) Range (cm⁻¹) | Reference |

|---|---|---|---|---|

| C-H stretch (aromatic) | Benzene Ring | 3100-3000 | 3100-3050 | researchgate.net |

| C-H stretch (aliphatic) | Propenyl & Methoxy Group | 3000-2850 | 2980-2900 | researchgate.net |

| C=C stretch | Propenyl Group | 1650-1630 | 1640-1620 | researchgate.net |

| NO₂ asymmetric stretch | Nitro Group | 1550-1510 | 1540-1500 | researchgate.net |

| NO₂ symmetric stretch | Nitro Group | 1360-1320 | 1350-1310 | researchgate.net |

| C-O-C stretch | Methoxy Group | 1260-1230 (asym), 1050-1020 (sym) | 1250-1220 (asym), 1040-1010 (sym) | researchgate.net |

Electronic Spectra (UV-Vis)

The electronic absorption properties of this compound can be investigated using UV-Vis spectroscopy and Time-Dependent DFT (TD-DFT) calculations. elsevierpure.com The electronic transitions, particularly the π → π* transitions within the conjugated system of the benzene ring and the propenyl group, are responsible for the main absorption bands. The nitro group, being a strong electron-withdrawing group, and the methoxy group, an electron-donating group, significantly influence the electronic structure and thus the absorption maxima (λmax).

TD-DFT calculations can predict the excitation energies and oscillator strengths of the electronic transitions. These theoretical values are then compared with the experimental UV-Vis spectrum, which is typically recorded in a solvent like ethanol (B145695) or methanol (B129727). researchgate.net The correlation helps in understanding the nature of the electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For the analogous 1-phenyl-2-nitropropene, the experimental spectrum in ethanol shows a strong absorption band around 315 nm, which is well-reproduced by TD-DFT calculations. researchgate.net A similar absorption profile is expected for this compound.

Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λmax) for this compound and a Structurally Similar Compound.

| Compound | Solvent | Experimental λmax (nm) | Calculated (TD-DFT) λmax (nm) | Electronic Transition | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-2-nitropropene | Ethanol | 315 | 310 | π → π | researchgate.net |

| This compound | Ethanol (Predicted) | ~320-330 | ~325 | π → π (HOMO → LUMO) | N/A |

NMR Spectra (¹H and ¹³C)

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. The chemical shifts of ¹H and ¹³C nuclei are sensitive to their local electronic environment. Quantum chemical calculations, specifically the GIAO method, are highly effective in predicting these chemical shifts. researchgate.net

The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), and then correlated with the experimental data obtained from spectra recorded in a solvent like CDCl₃. rsc.org The agreement between the calculated and experimental shifts confirms the structural assignments of the different protons and carbons in the molecule. For instance, the protons of the methoxy group and the vinyl proton of the propenyl group are expected to have characteristic chemical shifts. The aromatic protons will appear as a set of doublets due to the para-substitution pattern.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Nuclei in this compound.

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Reference Method |

|---|---|---|---|---|

| H | Vinyl | ~8.1 | - | GIAO/DFT |

| H | Aromatic (ortho to OCH₃) | ~6.9 | - | GIAO/DFT |

| H | Aromatic (ortho to Propenyl) | ~7.5 | - | GIAO/DFT |

| H | Methoxy (OCH₃) | ~3.8 | - | GIAO/DFT |

| H | Methyl (CH₃) | ~2.5 | - | GIAO/DFT |

| C | C-OCH₃ | - | ~162 | GIAO/DFT |

| C | C-Propenyl | - | ~125 | GIAO/DFT |

| C | Vinyl C=C-NO₂ | - | ~145 | GIAO/DFT |

| C | Methoxy (OCH₃) | - | ~55 | GIAO/DFT |

| C | Methyl (CH₃) | - | ~15 | GIAO/DFT |

The strong correlation generally observed between the theoretically predicted and experimentally measured spectra for related compounds underscores the power of computational chemistry in the structural elucidation and spectroscopic analysis of molecules like this compound. researchgate.netelsevierpure.com

Applications of P 2 Nitropropenyl Anisole in Specialized Chemical Synthesis and Materials Science

Utilization as a Building Block in Complex Organic Synthesis

The chemical compound p-(2-Nitropropenyl)anisole serves as a versatile intermediate in the field of organic chemistry, providing a foundational structure for the synthesis of more intricate molecules. Its unique combination of a nitro group and a propenyl-substituted anisole (B1667542) ring allows for a variety of chemical transformations, making it a valuable precursor in specialized applications.

Precursor to Non-Medicinal Fine Chemicals and Specialty Intermediates